4-Morpholin-4-ylbutan-2-one

Description

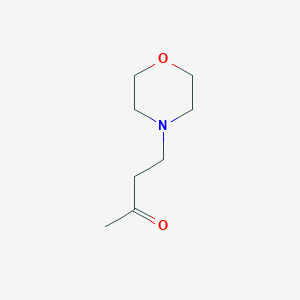

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCICUFXLXTMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285807 | |

| Record name | 4-(Morpholin-4-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6050-58-4 | |

| Record name | 6050-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Morpholin-4-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholin-4-ylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholin-4-ylbutan-2-one is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in many approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. The butan-2-one side chain introduces a ketone functionality, which can act as a hydrogen bond acceptor and a site for further chemical modification. A thorough understanding of the physicochemical properties of this compound is therefore essential for its rational use in the design and development of new therapeutic agents.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its chemical structure, and both predicted and analogous experimental data for its acid-base dissociation constant (pKa), lipophilicity (logP), and solubility. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of these critical parameters, offering researchers the tools to validate and expand upon the data presented herein.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-(morpholin-4-yl)butan-2-one | PubChemLite[1] |

| CAS Number | 6050-58-4 | ChemicalBook[2] |

| Molecular Formula | C8H15NO2 | PubChemLite[1] |

| Molecular Weight | 157.21 g/mol | PubChemLite[1] |

| Predicted XlogP | -0.5 | PubChemLite[1] |

| Estimated pKa (conjugate acid) | 7.5 - 8.0 | Estimated based on Morpholine (pKa 8.36)[3] |

| Physical State | Likely a liquid or low-melting solid at room temperature | Inferred from related compounds |

| Boiling Point | > 129 °C | Estimated based on Morpholine[3] |

| Solubility | Expected to be soluble in water and polar organic solvents | Based on structure |

Synthesis and Chemical Reactivity

This compound can be synthesized through various standard organic chemistry reactions. A plausible and common method is the nucleophilic substitution reaction between morpholine and a suitable four-carbon electrophile.

A potential synthetic route is the reaction of morpholine with 4-chlorobutan-2-one. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

The chemical reactivity of this compound is dictated by its functional groups: the tertiary amine of the morpholine ring and the ketone. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. The ketone group can undergo nucleophilic addition reactions at the carbonyl carbon and is susceptible to reduction to a secondary alcohol.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is paramount in drug discovery. The following section provides detailed protocols for measuring the pKa, logP, and aqueous solubility of this compound.

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of this compound can be reliably determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.[4][5][6]

Protocol:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) for back-titration if necessary.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 2).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[7][8][9]

Protocol:

-

Preparation of Phases:

-

Saturate n-octanol with water by shaking them together and allowing the phases to separate.

-

Saturate water with n-octanol in the same manner.

-

Use the n-octanol-saturated water and water-saturated n-octanol for the experiment.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

In a separatory funnel, combine a known volume of the aqueous solution with a known volume of the n-octanol phase (e.g., a 1:1 ratio).

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Figure 2: Experimental workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. A common method for determining aqueous solubility is the equilibrium solubility method.[10][11][12]

Protocol:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account any dilution factors. This value represents the aqueous solubility of the compound.

-

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule of interest in drug discovery. While specific experimental data for this compound is limited, this guide offers a solid foundation for researchers by presenting predicted values, data from analogous structures, and robust, detailed protocols for the experimental determination of its pKa, logP, and aqueous solubility. The provided methodologies and workflows are designed to ensure scientific integrity and reproducibility, empowering researchers to generate high-quality data to support their drug development programs. A thorough characterization of these fundamental properties is an indispensable step in advancing our understanding of this and other novel chemical entities.

References

- 1. PubChemLite - 4-(morpholin-4-yl)butan-2-one (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

solubility of 4-Morpholin-4-ylbutan-2-one in organic solvents

An In-depth Technical Guide to the Solubility of 4-Morpholin-4-ylbutan-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data, this document establishes a framework for understanding and predicting its solubility based on fundamental physicochemical principles. It further outlines a detailed, best-practice experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to support formulation, process development, and analytical activities.

Introduction: The Significance of Solubility in Drug Development

This compound belongs to the morpholine class of compounds, which are significant scaffolds in medicinal chemistry due to their favorable pharmacological properties.[1] The morpholine ring can enhance potency and modulate the pharmacokinetic profile of a drug candidate.[1] Understanding the solubility of a novel derivative like this compound is a critical early-stage step in the drug development pipeline. Poor solubility can hinder absorption, leading to low bioavailability and unreliable outcomes in bioassays.[1] Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, formulation, and analytical method development.

This guide will first delve into the physicochemical properties of this compound to build a theoretical model of its expected solubility. Subsequently, a robust experimental workflow for quantitatively measuring its solubility will be presented, emphasizing the causality behind each procedural step.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3] To predict the solubility of this compound, we must first examine its molecular structure and resulting physicochemical properties.

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Morpholine Ring: The morpholine moiety contains both an ether linkage and a tertiary amine. The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors. The nitrogen atom also imparts basic properties to the molecule.[6][7]

-

Ketone Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.

-

Butyl Chain: The four-carbon chain is a nonpolar, lipophilic component.

Predicted Solubility:

Based on these features, this compound can be classified as a moderately polar molecule. The presence of multiple hydrogen bond acceptors suggests it will be more soluble in polar, protic solvents that can act as hydrogen bond donors. Its solubility in nonpolar solvents is expected to be limited due to the polar functional groups.

The following diagram illustrates the key factors that will govern the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents (Qualitative):

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the morpholine and ketone groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Polarity matches the solute, but lack of hydrogen bond donation may limit solubility compared to protic solvents. |

| Low Polarity | Dichloromethane, Chloroform | Moderate | Can interact with the polar parts of the molecule, but the overall polarity is lower. |

| Nonpolar | Hexane, Toluene | Low | Significant mismatch in polarity; intermolecular forces between solvent molecules are much weaker than those within the solute. |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[2] This method ensures that the solution is fully saturated, providing a reliable and reproducible measurement.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Add a precise volume of the chosen organic solvent (e.g., 2 mL).

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

Sampling: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Self-Validating System and Trustworthiness:

-

Visual Confirmation: The presence of undissolved solid at the end of the equilibration period provides visual confirmation of a saturated solution.

-

Multiple Time Points: For a rigorous study, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it confirms that equilibrium has been reached.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate standard deviations.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound based on its molecular structure and established chemical principles. While direct experimental data is not yet widely available, the provided theoretical framework and detailed experimental protocol offer a robust approach for any researcher to accurately and reliably determine its solubility in various organic solvents. The resulting data will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the progression of drug candidates incorporating this important morpholine scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. PubChemLite - 4-(morpholin-4-yl)butan-2-one (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Morpholin-4-yl-butan-2-one [oakwoodchemical.com]

- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

Spectroscopic Data for 4-Morpholin-4-ylbutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholin-4-ylbutan-2-one, a morpholine derivative, holds interest within the realms of organic synthesis and medicinal chemistry. The morpholine moiety is a common scaffold in numerous biologically active compounds, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The butan-2-one chain introduces a reactive ketone functional group, making it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 6050-58-4[1] |

| Molecular Formula | C₈H₁₅NO₂[2] |

| Molecular Weight | 157.21 g/mol [1] |

| Canonical SMILES | CC(=O)CCN1CCOCC1[2] |

| InChI | InChI=1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.65 | t | 4H | -O-CH ₂-CH₂-N- |

| ~ 2.70 | t | 2H | -C(=O)-CH ₂-CH₂-N- |

| ~ 2.45 | t | 4H | -O-CH₂-CH ₂-N- |

| ~ 2.40 | t | 2H | -C(=O)-CH₂-CH ₂-N- |

| ~ 2.15 | s | 3H | -C(=O)-CH ₃ |

Causality behind Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is crucial for acquiring high-resolution ¹H NMR spectra as it dissolves the compound without introducing interfering proton signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 | C =O (Ketone) |

| ~ 67 | -O-C H₂-CH₂-N- |

| ~ 58 | -C(=O)-CH₂-C H₂-N- |

| ~ 54 | -O-CH₂-C H₂-N- |

| ~ 42 | -C(=O)-C H₂-CH₂-N- |

| ~ 30 | -C(=O)-C H₃ |

Expertise & Experience Insight: In ¹³C NMR, the carbonyl carbon of the ketone is characteristically found at a high chemical shift (downfield) due to the strong deshielding effect of the electronegative oxygen atom. The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms also exhibit distinct chemical shifts due to the differing electronegativity of these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-2800 | Strong | C-H stretching (aliphatic) |

| ~ 1715 | Strong | C=O stretching (ketone) |

| ~ 1115 | Strong | C-O-C stretching (ether) |

| ~ 1365 | Medium | C-H bending (methyl) |

Trustworthiness of Protocol: To obtain a reliable IR spectrum, the sample must be free of water and other impurities that can absorb in the infrared region. The use of a thin film of the neat liquid between salt plates (NaCl or KBr) or a solution in a suitable solvent (e.g., CCl₄) ensures accurate data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Adduct |

| 158.11756 | [M+H]⁺[2] |

| 180.09950 | [M+Na]⁺[2] |

| 156.10300 | [M-H]⁻[2] |

| 175.14410 | [M+NH₄]⁺[2] |

| 157.10973 | [M]⁺[2] |

Authoritative Grounding: The predicted m/z values are calculated based on the exact masses of the constituent atoms and their isotopes. The observation of the molecular ion peak ([M]⁺) and common adducts like [M+H]⁺ and [M+Na]⁺ in high-resolution mass spectrometry (HRMS) provides strong evidence for the molecular formula of the compound.

Experimental Protocols

NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Caption: Protocol for obtaining an ATR-IR spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

References

Introduction: The Imperative of Unambiguous Structural Confirmation

An In-Depth Technical Guide to the Structural Elucidation of 4-Morpholin-4-ylbutan-2-one

In the realms of drug discovery, chemical synthesis, and materials science, the precise molecular structure of a compound is its defining characteristic. It dictates function, reactivity, and safety. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound, a molecule incorporating a key ketone functional group and a morpholine scaffold, which is a prevalent motif in medicinal chemistry.[1][2] We will proceed through a logical workflow, integrating data from multiple analytical techniques to build an unshakeable, self-validating structural hypothesis. This document is designed for researchers and drug development professionals, emphasizing not just the "how" but the critical "why" behind each analytical step.

The process of structural elucidation is a systematic investigation that combines various spectroscopic techniques to piece together a molecule's atomic framework.[3][4][5] Our investigation will follow a multi-pronged strategy, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the detailed mapping of atomic connectivity.

Part 1: Mass Spectrometry – Defining the Molecular Boundaries

Mass spectrometry (MS) is the foundational first step, providing the molecular weight and, with high-resolution instruments, the exact molecular formula.[4][6] For a compound containing an odd number of nitrogen atoms, the molecular ion peak (M+) is expected to have an odd nominal mass, a principle known as the Nitrogen Rule.[4]

Predicted Analysis of this compound: The molecular formula is C₈H₁₅NO₂.[7][8] The monoisotopic mass is 157.1103 Da. A high-resolution mass spectrum should yield a molecular ion peak [M+H]⁺ at m/z 158.1176, consistent with the formula C₈H₁₆NO₂⁺.

Characteristic Fragmentation Pathways: Electron Ionization (EI) mass spectrometry fragments molecules in predictable ways, offering structural clues.[6][9] For this compound, the primary fragmentation patterns arise from cleavages adjacent to the carbonyl group (α-cleavage) and fragmentation of the morpholine ring.[10][11]

-

α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group.[9]

-

Loss of a methyl radical (•CH₃) results in an acylium ion at m/z 142 .

-

Loss of the morpholinylethyl radical (•CH₂CH₂-morpholine) generates the acetyl cation at m/z 43 .

-

-

Morpholine Ring Fragmentation: N-substituted morpholines often produce a characteristic fragment at m/z 100 . This corresponds to the [M - C₃H₅O]⁺ ion, arising from the cleavage of the bond between the nitrogen and the butyl chain, followed by a hydrogen rearrangement. This fragment, [CH₂=N(CH₂CH₂)₂O]⁺, is a strong indicator of the N-substituted morpholine moiety.

Table 1: Predicted Major Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 157 | [C₈H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 142 | [M - CH₃]⁺ | α-cleavage: Loss of methyl radical |

| 100 | [C₅H₁₀NO]⁺ | Cleavage β to the carbonyl group |

| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |

| 57 | [C₃H₅O]⁺ | Acylium ion from chain cleavage |

| 43 | [C₂H₃O]⁺ | Acetyl cation from α-cleavage |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Part 2: Infrared Spectroscopy – Identifying the Chemical Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]

Predicted Analysis of this compound: The structure contains a ketone and a tertiary amine within an ether linkage (the morpholine ring).

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the ketone. Saturated aliphatic ketones typically absorb in the range of 1705-1725 cm⁻¹.[11]

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the alkyl chain and morpholine ring.[14]

-

C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong C-O-C stretching band, typically around 1115-1120 cm⁻¹.[15][16]

-

C-N Stretch: The C-N stretching of the tertiary amine will appear in the fingerprint region, typically around 1000-1250 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~1715 | Strong, Sharp | C=O Stretch | Ketone |

| 2850-2960 | Medium-Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1117 | Strong | C-O-C Asymmetric Stretch | Ether (Morpholine) |

| 1450-1470 | Medium | C-H Bend | Alkane (CH₂) |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands. Correlate these bands to specific functional groups using standard correlation tables.

Part 3: Nuclear Magnetic Resonance – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[6][12] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble the structure.

¹H NMR Spectroscopy

¹H NMR provides information about the number and electronic environment of protons.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~2.15 (s, 3H): A singlet for the three methyl protons (H-1). It is a singlet as there are no adjacent protons, and its chemical shift is downfield due to the adjacent carbonyl group.

-

δ ~2.75 (t, 2H): A triplet for the methylene protons alpha to the carbonyl (H-3). It is deshielded by the ketone and split into a triplet by the neighboring H-4 protons.

-

δ ~2.50 (t, 2H): A triplet for the methylene protons alpha to the nitrogen (H-4). It is split into a triplet by the neighboring H-3 protons.

-

δ ~2.45 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the nitrogen (H-6, H-10).[1][17]

-

δ ~3.70 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the oxygen (H-7, H-9). These are the most deshielded alkyl protons due to the electronegativity of the oxygen atom.[1][17]

¹³C NMR and DEPT Spectroscopy

¹³C NMR identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps distinguish between CH₃, CH₂, and CH carbons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~208.0: Carbonyl carbon (C-2). Ketone carbonyls typically appear far downfield.[11] (Will not appear in DEPT).

-

δ ~67.0: Morpholine carbons adjacent to oxygen (C-7, C-9). Deshielded by the electronegative oxygen. (DEPT: CH₂).[1][17]

-

δ ~58.0: Methylene carbon adjacent to nitrogen (C-4). (DEPT: CH₂).

-

δ ~53.5: Morpholine carbons adjacent to nitrogen (C-6, C-10). (DEPT: CH₂).[1]

-

δ ~40.0: Methylene carbon alpha to the carbonyl (C-3). (DEPT: CH₂).

-

δ ~30.0: Methyl carbon (C-1). (DEPT: CH₃).

Table 3: Summary of Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H δ (ppm), Mult., (Int.) | Predicted ¹³C δ (ppm) | DEPT-135 Phase |

|---|---|---|---|

| 1 | 2.15, s, (3H) | 30.0 | Up (CH₃) |

| 2 | - | 208.0 | No Signal (C) |

| 3 | 2.75, t, (2H) | 40.0 | Down (CH₂) |

| 4 | 2.50, t, (2H) | 58.0 | Down (CH₂) |

| 6, 10 | 2.45, t, (4H) | 53.5 | Down (CH₂) |

| 7, 9 | 3.70, t, (4H) | 67.0 | Down (CH₂) |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments reveal correlations between nuclei, allowing us to definitively connect the fragments identified in 1D NMR.[18][19]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[18]

-

Expected Correlation: A cross-peak will be observed between the triplet at δ ~2.75 (H-3) and the triplet at δ ~2.50 (H-4), confirming the -CH₂-CH₂- linkage in the butyl chain. Another cross-peak will connect the morpholine protons at δ ~2.45 (H-6/10) and δ ~3.70 (H-7/9).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[18][20]

-

Expected Correlations: It will directly link the proton and carbon assignments proposed in Table 3. For example, the proton singlet at δ ~2.15 will show a cross-peak to the carbon signal at δ ~30.0, confirming this as the methyl group (C-1/H-1).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate spin systems. It shows correlations between protons and carbons over multiple (typically 2-3) bonds.[18][20] This is crucial for seeing connections across quaternary carbons (like C-2) and heteroatoms.

mol [label=<

H₃C

C

CH₂

CH₂

N

1

2 (C=O)

3

4

5

>];// Dummy nodes for positioning arrows H1 [pos="0.2,0.8!", label="H-1"]; H3 [pos="2.5,0.8!", label="H-3"]; H4 [pos="3.7,0.8!", label="H-4"]; C2 [pos="1.5,0.1!", label="C-2"]; C3 [pos="2.5,0.1!", label="C-3"]; C4 [pos="3.7,0.1!", label="C-4"]; C1 [pos="0.2,0.1!", label="C-1"]; N5 [pos="4.9,0.1!", label="N-5"];

// HMBC Correlations H1 -> C2 [label="²J", fontcolor="#34A853", color="#34A853"]; H3 -> C1 [label="³J", fontcolor="#34A853", color="#34A853"]; H3 -> C2 [label="²J", fontcolor="#34A853", color="#34A853"]; H3 -> C4 [label="²J", fontcolor="#34A853", color="#34A853"]; H4 -> C2 [label="³J", fontcolor="#34A853", color="#34A853"]; H4 -> C3 [label="²J", fontcolor="#34A853", color="#34A853"]; H4 -> C6 [label="²J", fontcolor="#34A853", color="#34A853"]; H4 -> C10 [label="²J", fontcolor="#34A853", color="#34A853"];

// COSY Correlation H3 -> H4 [label="³J (COSY)", dir=both, color="#FBBC05", style=dashed]; } Caption: Key expected HMBC (solid arrows) and COSY (dashed line) correlations for this compound.

-

Key Expected HMBC Correlations:

-

H-1 (δ ~2.15) to C-2 (δ ~208.0): This two-bond correlation confirms the methyl group is attached to the carbonyl carbon.

-

H-3 (δ ~2.75) to C-2 (δ ~208.0) and C-1 (δ ~30.0): These correlations lock in the position of the C-3 methylene next to the acetyl group.

-

H-4 (δ ~2.50) to C-2 (δ ~208.0): This three-bond correlation provides further evidence for the butanone chain.

-

H-4 (δ ~2.50) to C-6/C-10 (δ ~53.5): This crucial two-bond correlation across the nitrogen atom definitively links the butyl chain to the morpholine ring.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum.

-

Acquire 2D spectra (gCOSY, z-gradient HSQC, z-gradient HMBC) using standard manufacturer pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Analyze the 1D and 2D spectra systematically to assign all signals and confirm the proposed structure.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved through the logical integration of multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula C₈H₁₅NO₂. FT-IR spectroscopy confirms the presence of a key ketone functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecule. The COSY experiment confirms the proton-proton connectivities within the butyl chain and morpholine ring, the HSQC experiment links each proton to its corresponding carbon, and the crucial HMBC correlations bridge the molecular fragments across the nitrogen atom and the quaternary carbonyl carbon. The convergence of all data points to a single, consistent structure provides the highest level of confidence in the final assignment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Molecular Structure Through Spectroscopic Analysis - HSC Chemistry [hscprep.com.au]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. Spectroscopy Methods [analytica-world.com]

- 7. PubChemLite - 4-(morpholin-4-yl)butan-2-one (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 8. 4-Morpholin-4-yl-butan-2-one [oakwoodchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Spectroscopy | Overview, Types & Techniques - Lesson | Study.com [study.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. ekwan.github.io [ekwan.github.io]

- 20. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

hazards and safety precautions for 4-Morpholin-4-ylbutan-2-one

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Morpholin-4-ylbutan-2-one

Abstract

Introduction and Chemical Profile

This compound is a chemical intermediate whose structure integrates a morpholine ring and a butanone chain.[1] The morpholine moiety, a heterocyclic amine, is known for its basicity and associated corrosivity, while the ketone group contributes to its flammability and solvent properties.[2] This dual functionality necessitates a careful and informed approach to its handling.

Given the absence of a dedicated Safety Data Sheet (SDS), a hazard assessment must be extrapolated from analogous compounds. The structural analogue 4-(Morpholin-4-yl)butan-2-ol is classified as harmful if swallowed, harmful in contact with skin, a cause of skin irritation, a cause of serious eye damage, and harmful if inhaled.[3] Morpholine itself is a flammable liquid that is toxic, corrosive, and can cause severe skin burns and eye damage.[4][5] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses a similar or more pronounced hazard profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Assumed to be a liquid | Inferred |

| Boiling Point | Not determined | [6] |

| Flash Point | Not determined; assumed to be low due to butanone and morpholine moieties | Inferred[5] |

Hazard Identification and Risk Synthesis

The overall hazard profile of this compound is derived from its constituent functional groups. This synthesis is crucial for establishing appropriate safety protocols in the absence of direct toxicological data.

Caption: Hazard Profile Synthesis for this compound.

Table 2: Estimated GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement | Basis of Assessment |

| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapor | Morpholine and Ketone moieties |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | 4-(Morpholin-4-yl)butan-2-ol analogue[3] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin | Morpholine moiety[4] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled | Morpholine moiety[4] |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage | Morpholine moiety |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage | 4-(Morpholin-4-yl)butan-2-ol analogue[3] |

NFPA 704 Diamond (Estimated)

While no official rating exists, an estimation based on structural components is provided for facility placarding and emergency response planning.

-

Health (Blue): 3 - Can cause serious or permanent injury. Based on the high toxicity and corrosivity of morpholine.[5]

-

Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions. Based on morpholine's flash point (35°C) and the presence of the butanone group.[5][7]

-

Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures. Based on morpholine.[5]

-

Special (White): None.

Engineering and Administrative Controls

The primary method for mitigating exposure is through robust engineering and administrative controls, following the hierarchy of controls principle.

Caption: Hierarchy of Controls for Safe Chemical Handling.

-

Chemical Fume Hood: All work involving the transfer, weighing, or reaction of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of potentially toxic and flammable vapors.[8]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of vapors.[2]

-

Safety Showers and Eyewash Stations: These must be readily accessible within a 10-second travel distance from the work area for immediate decontamination in case of skin or eye contact.[9]

-

Restricted Access: Work with this compound should be restricted to authorized personnel who have received specific training on its potential hazards and handling procedures.[10]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment Specification | Rationale and Citation |

| Eyes/Face | ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk. | Protects against corrosive splashes that can cause severe eye damage.[4][10] |

| Hands | Nitrile or neoprene gloves (minimum thickness of 8 mil). Double-gloving is recommended. | Protects against dermal absorption and skin burns. Always inspect gloves for tears before use.[8][11] |

| Body | Flame-resistant (FR) laboratory coat. A chemically resistant apron should be worn over the lab coat for larger quantities. | Protects skin and clothing from splashes and provides a barrier in case of a flash fire.[11] |

| Respiratory | Not typically required if work is performed in a fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge is necessary. | Protects against inhalation of toxic vapors.[12] |

Experimental Protocols and Procedures

Adherence to strict protocols is essential for minimizing risk.

Safe Handling and Use Protocol

-

Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the indicated working height. Clear the workspace of all unnecessary items.[8]

-

PPE Donning: Put on all required PPE as specified in Table 3.

-

Chemical Transport: Transport the chemical in a sealed, properly labeled container within a secondary containment carrier.

-

Dispensing: Ground and bond containers when transferring significant quantities to prevent static discharge, which could ignite flammable vapors.[2][13] Use non-sparking tools.[14]

-

Reaction Setup: Conduct all operations within the fume hood. Ensure any apparatus is securely clamped.

-

Post-Handling: After use, tightly seal the container. Decontaminate any surfaces and equipment that may have come into contact with the chemical.

-

Hygiene: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[8][11] Never eat, drink, or apply cosmetics in the laboratory.[10]

Caption: Safe Handling Workflow for this compound.

Storage Requirements

-

Store in a tightly closed, properly labeled container.[13]

-

Keep in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[2]

-

Store away from heat, sparks, open flames, and other ignition sources.[9][14]

-

Segregate from incompatible materials such as strong oxidizing agents, acids, and nitrosating agents.[9][15]

-

The storage area should be locked and accessible only to authorized personnel.[9]

Spill Management Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[15]

-

Control Vapors & Ignition Sources: Eliminate all ignition sources (e.g., turn off hot plates, unplug equipment).[14][15]

-

Assess: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, activate the emergency alarm and evacuate.

-

Contain (for small spills): If the spill is small and you are trained, don appropriate PPE (including a respirator if necessary). Contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[14][15]

-

Absorb: Carefully apply absorbent material over the spill, working from the outside in.

-

Collect: Using non-sparking tools, collect the absorbed material and place it in a sealable, labeled container for hazardous waste disposal.[15]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Disposal

-

All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled hazardous waste container.

-

Disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[14] Do not dispose of down the drain.[14]

Emergency Procedures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7]

-

Fire: The compound is assumed to be a flammable liquid. Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[16] Vapors are likely heavier than air and may travel to an ignition source.[2] Emergency responders should wear full protective clothing and a self-contained breathing apparatus (SCBA).[15]

Conclusion

While this compound is a valuable compound in scientific research, its structural characteristics suggest significant health and safety risks, including flammability, toxicity, and corrosivity. By adopting the extrapolated hazard profile and implementing the robust engineering controls, personal protective equipment standards, and detailed handling protocols outlined in this guide, researchers can mitigate these risks effectively. A culture of safety, grounded in a thorough understanding of potential hazards, is paramount when working with under-characterized chemical entities.

References

- 1. PubChemLite - 4-(morpholin-4-yl)butan-2-one (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. chemos.de [chemos.de]

- 3. 4-(Morpholin-4-yl)butan-2-ol | C8H17NO2 | CID 14555601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. redox.com [redox.com]

- 10. cerritos.edu [cerritos.edu]

- 11. Laboratory Safety - Clayton State University [clayton.edu]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone [cdc.gov]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. echemi.com [echemi.com]

- 15. msdsdigital.com [msdsdigital.com]

- 16. nj.gov [nj.gov]

A Technical Guide to 4-Morpholin-4-ylbutan-2-one for Researchers and Drug Development Professionals

Introduction

4-Morpholin-4-ylbutan-2-one, with the CAS number 6050-58-4, is a versatile synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a morpholine ring linked to a butanone chain, presents a unique combination of physicochemical properties that make it a valuable precursor in the synthesis of more complex, biologically active molecules. The morpholine moiety, a privileged scaffold in drug discovery, is known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for molecular interactions with biological targets.[1][2] This guide offers an in-depth technical overview of this compound, covering its commercial availability, synthesis, analytical characterization, applications in drug development, and safe handling procedures.

Commercial Suppliers and Procurement

A reliable supply of starting materials is the foundation of any research and development program. This compound is commercially available from a number of chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data, and the supplier's quality management systems.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | Varies | ≥95% | Grams to Kilograms |

| Oakwood Chemical | 041931 | ≥95% | Milligrams to Grams |

| Santa Cruz Biotechnology | sc-280335 | Inquire | Grams |

| Capot Chemical | 15916 | ≥95% | Grams to Kilograms |

| AccelaChem | AC-6338 | ≥95% | Grams to Kilograms |

Expert Insight: While a stated purity of ≥95% is common, it is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase. The CoA provides detailed information on the analytical methods used for quality control (e.g., ¹H NMR, GC-MS) and the levels of any detected impurities. Understanding the impurity profile is critical, as even small amounts of reactive impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Michael addition reaction, a class of conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. In this case, morpholine acts as the nucleophile, and methyl vinyl ketone is the α,β-unsaturated ketone.

An alternative and historically significant approach is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, acetone), formaldehyde, and a secondary amine (morpholine) to form a β-amino carbonyl compound, known as a Mannich base.[3][4]

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Morpholine

-

Methyl vinyl ketone

-

Toluene (or another suitable solvent)

-

Anhydrous sodium sulfate

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 equivalent) in toluene.

-

Cool the solution in an ice bath.

-

Slowly add methyl vinyl ketone (1.1 equivalents) to the cooled solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (or another suitable organic solvent) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices: The use of a slight excess of methyl vinyl ketone helps to ensure the complete consumption of the more valuable morpholine starting material. The dropwise addition at a low temperature is a critical safety and purity measure to manage the exothermicity of the Michael addition. The aqueous workup and brine wash are essential to remove unreacted starting materials and any water-soluble byproducts.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen and one for the protons adjacent to the nitrogen. The butanone chain will show a singlet for the methyl protons, and two triplets for the two methylene groups.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

Mass Spectrometry (MS)

-

GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone functional group, typically in the region of 1715 cm⁻¹. The C-N and C-O stretching vibrations of the morpholine ring will also be present.

Caption: A simplified workflow from synthesis to analytical characterization of this compound.

Applications in Drug Development

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its presence can confer favorable properties such as improved metabolic stability, enhanced aqueous solubility, and the ability to form key hydrogen bond interactions with biological targets.[1] this compound serves as a key building block for introducing this valuable moiety into drug candidates.

The ketone functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for the facile elaboration of the molecule into more complex structures. For instance, the ketone can be reduced to a secondary alcohol, which can then be further functionalized. It can also participate in reactions such as reductive amination to introduce additional nitrogen-containing groups.

While specific examples of APIs directly synthesized from this compound are not always publicly disclosed in detail, its utility as a precursor for compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, is well-recognized within the drug discovery community.

Caption: Synthetic utility of this compound in the generation of diverse intermediates for API synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general guidance based on the known hazards of similar morpholine derivatives can be provided.

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in the field of drug development. Its commercial availability, coupled with straightforward synthetic access and the desirable properties imparted by the morpholine moiety, makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its procurement, synthesis, characterization, and safe handling is essential for its effective utilization in the pursuit of new medicines.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. acdlabs.com [acdlabs.com]

The Morpholine Scaffold: A Privileged Structure Poised for Future Discovery

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Versatile Heterocycle

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has long been a cornerstone in medicinal chemistry and materials science.[1][2] Its enduring appeal stems from a unique combination of advantageous physicochemical and metabolic properties, coupled with synthetically accessible routes.[3][4] The morpholine moiety is not merely a passive scaffold but an active contributor to the biological activity and pharmacokinetic profile of a molecule.[1][5] It can enhance aqueous solubility, act as a hydrogen bond acceptor, and influence the overall basicity of a compound, making it a valuable tool for fine-tuning drug-like properties.[6][7] This versatility has led to its incorporation in numerous FDA-approved drugs, spanning a wide range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[8][9][10]

This guide delves into the most promising and underexplored research areas for morpholine-containing compounds, providing a scientifically grounded framework for future investigations. We will explore its potential in targeting complex diseases, its emerging role in novel materials, and its application in innovative catalytic systems.

Part 1: Medicinal Chemistry - Targeting Unmet Medical Needs

The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.[1][2][6] This inherent promiscuity, when properly harnessed, can be a powerful engine for drug discovery.

Oncology: Beyond Kinase Inhibition

A significant portion of morpholine-containing drugs approved in the last decade are anticancer agents, many of which target protein kinases.[8][9] The morpholine moiety often plays a crucial role in the pharmacophore of these inhibitors, contributing to enhanced potency and selectivity.[5][11] However, the potential of morpholine in oncology extends far beyond established kinase targets.

Future Research Directions:

-

Targeting Epigenetic Modifiers: The development of inhibitors for enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases) is a rapidly growing area. The hydrogen bonding capacity and structural rigidity of the morpholine ring make it an ideal scaffold for designing potent and selective epigenetic modulators.

-

Inhibition of Protein-Protein Interactions (PPIs): Disrupting key PPIs involved in cancer signaling pathways is a challenging but highly rewarding therapeutic strategy. Morpholine-based compounds can be designed to mimic key amino acid residues at the interface of interacting proteins.

-

Development of Novel Hypoxia-Activated Prodrugs: The tumor microenvironment is often characterized by low oxygen levels (hypoxia). Morpholine-containing compounds can be engineered as prodrugs that are selectively activated under hypoxic conditions, leading to targeted tumor cell killing and reduced systemic toxicity.

Experimental Protocol: Screening for PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer.[11] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy.

Step-by-Step Methodology:

-

Compound Synthesis: Synthesize a library of morpholine-containing compounds with diverse substitutions.[4]

-

In Vitro Kinase Assays: Perform enzymatic assays to determine the IC50 values of the compounds against PI3K isoforms and mTOR.

-

Cell-Based Proliferation Assays: Evaluate the antiproliferative activity of the compounds in a panel of cancer cell lines with known PI3K/mTOR pathway activation status.

-

Western Blot Analysis: Confirm the on-target activity of lead compounds by assessing the phosphorylation status of downstream effectors of the PI3K/mTOR pathway (e.g., Akt, S6K).

-

In Vivo Efficacy Studies: Test the most promising candidates in xenograft or patient-derived xenograft (PDX) mouse models of cancer.

Data Presentation: Comparative IC50 Values of Morpholine-Based Kinase Inhibitors

| Compound | PI3Kα (nM) | mTOR (nM) | Cell Line A Proliferation (GI50, µM) | Cell Line B Proliferation (GI50, µM) |

| Lead Compound 1 | 5 | 10 | 0.1 | 0.5 |

| Lead Compound 2 | 12 | 8 | 0.25 | 0.8 |

| Reference Drug | 2 | 5 | 0.05 | 0.2 |

Visualization: PI3K/mTOR Signaling Pathway

Caption: The PI3K/mTOR signaling pathway and points of inhibition by morpholine-based drugs.

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

Developing drugs for CNS disorders is notoriously difficult due to the challenge of crossing the blood-brain barrier (BBB).[12][13][14] The physicochemical properties of the morpholine ring, including its balanced lipophilicity and hydrophilicity, make it an attractive scaffold for designing CNS-penetrant drugs.[12][15][16]

Future Research Directions:

-

Neurodegenerative Diseases: Morpholine derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-secretase (BACE-1).[12][15][16] Future research should focus on developing dual-target inhibitors and compounds that can modulate neuroinflammation.

-

Psychiatric Disorders: The morpholine scaffold is present in several approved drugs for mood disorders.[10][12] There is significant potential for developing novel morpholine-containing compounds targeting receptors and transporters involved in depression, anxiety, and schizophrenia.

-

Neuropathic Pain: Chronic neuropathic pain is a debilitating condition with limited treatment options. The structural features of morpholine can be exploited to design ligands for ion channels and receptors that play a key role in pain signaling.

Experimental Protocol: Assessing BBB Permeability

Step-by-Step Methodology:

-

In Silico Prediction: Use computational models to predict the BBB permeability of designed morpholine derivatives based on their physicochemical properties.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay provides a rapid assessment of a compound's ability to passively diffuse across an artificial membrane, mimicking the BBB.

-

In Vitro Cell-Based Assays: Utilize co-culture models of brain endothelial cells and astrocytes to evaluate both passive and active transport mechanisms across a more physiologically relevant BBB model.

-

In Vivo Microdialysis in Rodents: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid, providing the most accurate assessment of BBB penetration.

Infectious Diseases: Combating Drug Resistance

The emergence of multidrug-resistant pathogens is a major global health threat.[17] Morpholine-containing compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[17][18][19][20][21]

Future Research Directions:

-

Novel Antibacterial Agents: Explore morpholine derivatives as inhibitors of novel bacterial targets to overcome existing resistance mechanisms.[17][19] For example, targeting bacterial cell wall synthesis or virulence factor production.

-

Antifungal Drug Development: Design morpholine-containing compounds that inhibit key enzymes in fungal ergosterol biosynthesis, a validated antifungal drug target.

-

Broad-Spectrum Antiviral Agents: The versatility of the morpholine scaffold can be leveraged to develop compounds that inhibit viral entry, replication, or assembly across a range of viruses.

Part 2: Materials Science - Engineering Functional Molecules

The unique structural and electronic properties of morpholine make it a valuable building block for the synthesis of advanced materials.

Future Research Directions:

-

Corrosion Inhibitors: Morpholine and its derivatives are effective corrosion inhibitors for various metals.[22][23][24][25] Research can focus on developing more environmentally friendly and efficient morpholine-based corrosion inhibitors for industrial applications.

-

Organic Catalysts: While less reactive than pyrrolidine-based catalysts, recent studies have shown that appropriately designed morpholine derivatives can be highly efficient organocatalysts for various chemical transformations.[26][27][28] This opens up new avenues for asymmetric synthesis.

-

Functional Polymers: Incorporating the morpholine moiety into polymer backbones can impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions for catalytic or sensing applications.

Experimental Protocol: Synthesis and Evaluation of a Morpholine-Based Organocatalyst

Step-by-Step Methodology:

-

Catalyst Synthesis: Synthesize a series of chiral morpholine-based amino acids.[26][27]

-

Model Reaction: Evaluate the catalytic activity and stereoselectivity of the synthesized catalysts in a well-established asymmetric reaction, such as the Michael addition of an aldehyde to a nitroolefin.

-

Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, and catalyst loading to optimize the yield and enantiomeric excess of the product.

-

Substrate Scope: Investigate the versatility of the best-performing catalyst by applying it to a range of different aldehydes and nitroolefins.

-

Mechanistic Studies: Employ computational and experimental techniques to elucidate the reaction mechanism and the role of the morpholine scaffold in catalysis.

Visualization: Experimental Workflow for Organocatalyst Development

Caption: A streamlined workflow for the development and study of morpholine-based organocatalysts.

Conclusion: A Scaffold for Innovation

The morpholine ring is far more than a simple heterocyclic building block; it is a privileged scaffold that continues to fuel innovation across diverse scientific disciplines.[1][2][6] The future of morpholine research lies in moving beyond its established roles and exploring its potential in new and challenging areas. By leveraging its unique properties and applying modern drug discovery and materials science principles, researchers can unlock the full potential of this remarkable molecule to address critical unmet needs in medicine and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]

- 23. polybluechem.com [polybluechem.com]

- 24. atamankimya.com [atamankimya.com]

- 25. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 28. researchgate.net [researchgate.net]

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract